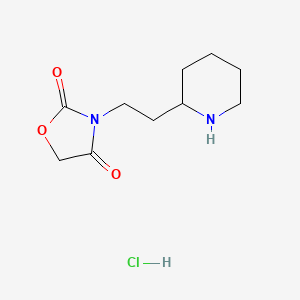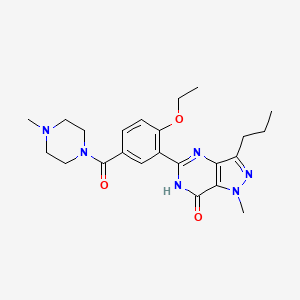![molecular formula C9H5N3OS B1530947 吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 55115-79-2](/img/structure/B1530947.png)
吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮
描述
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused ring structure, which includes pyridine, thiophene, and pyrimidine rings. The unique arrangement of these rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
科学研究应用
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one acts as an ATP-competitive inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing ATP from binding and thus inhibiting the phosphorylation process. This stops the activation of the downstream signaling pathways, leading to inhibition of cell proliferation and induction of cell death.
Biochemical Pathways
The inhibition of EGFR by Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one affects several downstream biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is involved in cell cycle progression and proliferation .
Result of Action
The result of Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one’s action is the inhibition of cell proliferation and induction of cell death . By inhibiting EGFR, it prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This can lead to the death of cancer cells that rely on these pathways for survival.
生化分析
Biochemical Properties
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with DNA and RNA polymerases, affecting gene transcription and replication .
Cellular Effects
The effects of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one influences gene expression by modulating transcription factors and epigenetic markers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under reflux conditions. This reaction leads to the formation of the desired pyrimidinone ring system . Another approach involves the use of 2-aminothiophene derivatives, which are cyclized with formamide or formamidine acetate to yield the target compound .
Industrial Production Methods
While specific industrial production methods for pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one are not well-documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using cost-effective reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
相似化合物的比较
Similar Compounds
Pyrido[3,4-d]pyrimidin-4(3H)-one: Another heterocyclic compound with a similar fused ring structure.
Thieno[2,3-d]pyrimidin-4(3H)-one: Contains a thiophene ring fused to a pyrimidine ring, similar to the target compound.
Uniqueness
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c13-8-7-6(11-4-12-8)5-2-1-3-10-9(5)14-7/h1-4H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUJPQIDXXNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic approaches to access pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones?
A1: Several synthetic routes have been explored, often employing a building block approach. One common strategy utilizes 3-aminothieno[2,3-b]pyridine-2-carboxylate derivatives as starting materials. These can be reacted with dimethylformamide dimethyl acetal (DMF-DMA) and various amines to yield diversely substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. [] Another method involves the reaction of 2-hydrazinyl-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one with active methylene compounds like acetylacetone or diethyl malonate, leading to the formation of pyrazole-containing derivatives. [, ]
Q2: What biological activities have been investigated for pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
A2: Research has primarily focused on their potential as analgesic, anti-inflammatory, antipyretic, antibacterial, and antidiabetic agents. [, , , ] Some studies also investigated their potential as COX-2 inhibitors. []
Q3: How does the substitution pattern on the pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one core influence biological activity?
A3: Structure-activity relationship (SAR) studies indicate that the nature and position of substituents significantly impact activity. For instance, introducing a sulfonamide group at specific positions on the arene ring linked to the pyrimidinone core enhanced antibacterial activity against S. aureus and E. faecalis. [] In another study, a methoxy group at the ortho position of the phenyl moiety in a 3-amino-2-ethyl-7-(2-methoxy-phenyl)-3Н-thieno[2,3-d]pyrimidin-4-one derivative showed promising antidiabetic properties, potentially by influencing the molecule's planarity. []
Q4: Have any pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives shown promising activity against drug-resistant bacteria?
A4: Yes, certain derivatives, particularly those incorporating a sulfonamide moiety, displayed potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Notably, hybrids 5g and 7g exhibited superior efficacy compared to linezolid against MRSA strains. []
Q5: Are there any insights into the mechanism of action for the observed biological activities?
A5: While specific mechanisms are still under investigation, some studies provide clues. For example, the anti-diabetic activity of some derivatives is suggested to be linked to their potential to improve insulin resistance. [] The potent COX-2 inhibitory activity observed for certain derivatives suggests their possible interaction with the COX-2 enzyme active site. [] Further research is needed to fully elucidate the molecular mechanisms underlying their biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

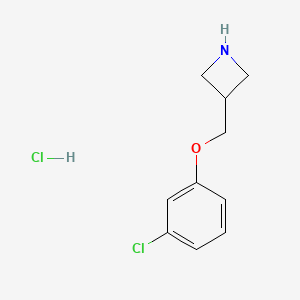

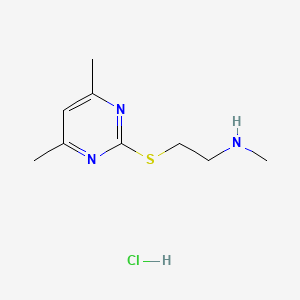
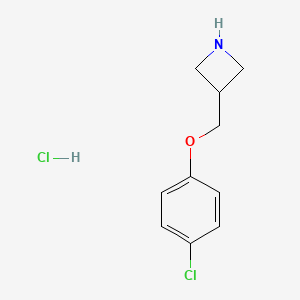
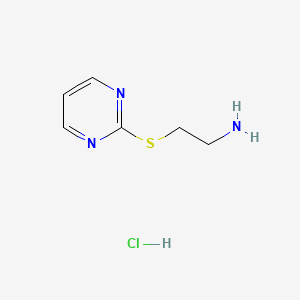
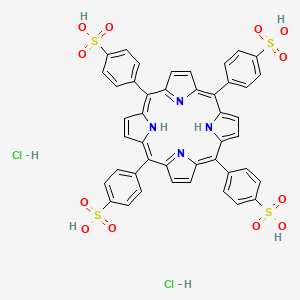
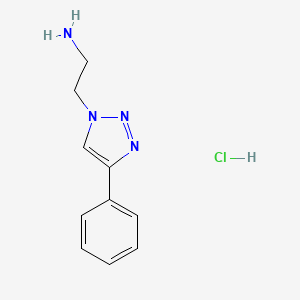
![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)


